Sodium (2-hydroxyethyl)dithiocarbamate
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Overview
Description
Sodium (2-hydroxyethyl)dithiocarbamate is an organosulfur compound belonging to the dithiocarbamate family. These compounds are characterized by the presence of sulfur atoms replacing oxygen atoms in carbamates. This compound is widely used in various industrial and scientific applications due to its unique chemical properties, including its ability to form stable complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium (2-hydroxyethyl)dithiocarbamate typically involves the reaction of 2-hydroxyethylamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows:
HOCH2CH2NH2+CS2+NaOH→HOCH2CH2NCS2Na+H2O
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves continuous stirring and controlled addition of reactants to ensure complete reaction and high yield. The product is then purified through crystallization or other separation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides.
Substitution: It can participate in substitution reactions, particularly with alkyl halides, to form S-alkylated derivatives.
Complexation: It readily forms complexes with transition metals, which are often used in various industrial applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Alkyl halides such as methyl iodide are commonly used.
Complexation: Transition metal salts like copper(II) sulfate and zinc sulfate are frequently employed.
Major Products:
Oxidation: Disulfides.
Substitution: S-alkylated dithiocarbamates.
Complexation: Metal-dithiocarbamate complexes.
Scientific Research Applications
Sodium (2-hydroxyethyl)dithiocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of enzyme inhibition due to its ability to bind to metal ions in enzymes.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: Utilized in the vulcanization of rubber, flotation processes in mining, and as a fungicide in agriculture
Mechanism of Action
The mechanism of action of sodium (2-hydroxyethyl)dithiocarbamate primarily involves its strong metal-binding capacity. It acts as an enzyme inhibitor by binding to the catalytic and regulatory thiol groups of cytoplasmic constituents. This binding can inhibit the activity of enzymes that require metal ions for their function, thereby exerting its biological effects .
Comparison with Similar Compounds
- Sodium diethyldithiocarbamate
- Zinc dithiocarbamate
- Manganese dithiocarbamate
Comparison: Sodium (2-hydroxyethyl)dithiocarbamate is unique due to the presence of the hydroxyethyl group, which enhances its solubility in water and its ability to form stable complexes with metals. This makes it particularly useful in applications where water solubility and strong metal-binding properties are desired .
Properties
CAS No. |
94023-54-8 |
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Molecular Formula |
C3H6NNaOS2 |
Molecular Weight |
159.21 g/mol |
IUPAC Name |
sodium;N-(2-hydroxyethyl)carbamodithioate |
InChI |
InChI=1S/C3H7NOS2.Na/c5-2-1-4-3(6)7;/h5H,1-2H2,(H2,4,6,7);/q;+1/p-1 |
InChI Key |
RBPTUZAGNVCQFO-UHFFFAOYSA-M |
Canonical SMILES |
C(CO)NC(=S)[S-].[Na+] |
Origin of Product |
United States |
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